2-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-5-methylbenzene-1-sulfonamide
Description
The compound 2-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-5-methylbenzene-1-sulfonamide is a pyrimidine-based sulfonamide derivative characterized by a complex aromatic framework. Its structure features a central pyrimidine ring substituted with a 4-methoxyphenylamino group at position 4, a methyl group at position 6, and a sulfonamide-linked phenyl group at position 2.
Properties
IUPAC Name |
2-methoxy-N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4S/c1-17-5-14-23(35-4)24(15-17)36(32,33)31-21-8-6-20(7-9-21)29-26-27-18(2)16-25(30-26)28-19-10-12-22(34-3)13-11-19/h5-16,31H,1-4H3,(H2,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQZCUYUVMWGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structure, it can be hypothesized that the compound may interact with its targets through hydrogen bonding or pi-pi stacking interactions, common in aromatic compounds.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structure, it’s plausible that it could impact pathways involving aromatic amino acids or other aromatic compounds.
Pharmacokinetics
Its molecular weight (33338 g/mol) and predicted physical properties such as melting point (990 to 1040 °C) and boiling point (5054±450 °C) suggest that it may have reasonable bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and therefore its activity.
Biological Activity
2-Methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-5-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Methoxy groups : These may enhance lipophilicity and influence the interaction with biological targets.
- Pyrimidine and sulfonamide moieties : Known for their roles in various pharmacological activities, including enzyme inhibition.
Molecular Formula
The molecular formula is .
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The specific compound may act similarly due to the presence of the pyrimidine ring and sulfonamide group.
Antimicrobial Properties
Compounds with sulfonamide functionalities are well-documented for their antibacterial effects. In vitro studies have demonstrated that related compounds exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial folate synthesis.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored. Enzyme assays have shown that related sulfonamide compounds can inhibit acetylcholinesterase (AChE) and urease, which are crucial for various physiological processes . This suggests that the compound could exhibit similar enzyme inhibitory effects.
Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer activity of similar compounds, it was found that they significantly inhibited cancer cell proliferation in vitro. The mechanism involved binding to the colchicine site on tubulin, disrupting microtubule dynamics, and inducing apoptosis .
Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of several sulfonamide derivatives against a panel of bacteria. The results indicated that certain derivatives showed enhanced activity compared to standard antibiotics like ciprofloxacin, suggesting a promising avenue for developing new antimicrobial agents .
Study 3: Enzyme Inhibition Mechanism
In another investigation, docking studies were employed to elucidate the binding interactions between sulfonamide compounds and AChE. The results indicated strong hydrogen bonding interactions with key amino acid residues, supporting the observed inhibitory activity .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Pyrimidine derivatives | Inhibition of tubulin polymerization |
| Antimicrobial | Sulfonamide derivatives | Moderate to strong antibacterial activity |
| Enzyme Inhibition | AChE inhibitors | Significant inhibition observed |
Table 2: Case Study Results
| Study | Compound Tested | Key Findings |
|---|---|---|
| Anticancer Assessment | Similar pyrimidine derivative | Induced apoptosis in cancer cells |
| Antimicrobial Efficacy | Sulfonamide derivatives | Enhanced activity vs. standard antibiotics |
| Enzyme Inhibition | AChE inhibitor | Strong binding interactions identified |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Analysis
The following table summarizes key structural features and molecular data for the target compound and three analogs:
Key Differences and Implications
This substitution may improve binding affinity to hydrophobic enzyme pockets. In contrast, 5MS (CAS 5MS) features a 6-phenylpyrimidin-4-yl group, which introduces steric bulk and reduces solubility compared to the methyl and methoxy substituents in the target compound .
Sulfonamide Modifications: The 5-methyl-2-methoxybenzenesulfonamide moiety in the target compound offers improved metabolic stability over the simpler methanesulfonamide in 5MS due to reduced susceptibility to oxidative degradation .
Biological Activity: The diethylamino analog (923216-86-8) may exhibit higher basicity and membrane permeability than the target compound due to its aliphatic amino group, but this could compromise selectivity in kinase inhibition . The fluorophenyl-hydroxymethyl derivative () demonstrates how electron-withdrawing groups (e.g., fluorine) and polar substituents (e.g., hydroxymethyl) can modulate solubility and target binding, though direct activity data are unavailable.
Q & A
Q. How can crystallographic data inform target interaction studies?
- Methodological Answer : Co-crystallize the compound with its target protein (e.g., kinase) to resolve binding modes. Electron density maps reveal hydrogen bonds between the sulfonamide group and active-site residues. Molecular dynamics simulations (e.g., AMBER) validate stability of the protein-ligand complex .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
